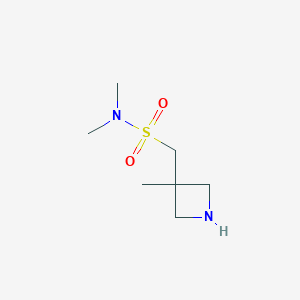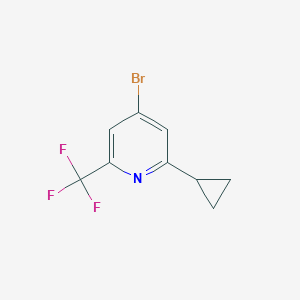
Diethyl 5-(thiophen-3-yl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(thiophen-3-yl)isophthalate is an organic compound featuring a thiophene ring attached to an isophthalate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(thiophen-3-yl)isophthalate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Isophthalate: The thiophene ring is then attached to the isophthalate moiety through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-(thiophen-3-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(thiophen-3-yl)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of Diethyl 5-(thiophen-3-yl)isophthalate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 5-(thiophen-2-yl)isophthalate: Similar structure but with the thiophene ring attached at a different position.
Diethyl 5-(furan-3-yl)isophthalate: Contains a furan ring instead of a thiophene ring.
Diethyl 5-(pyridin-3-yl)isophthalate: Features a pyridine ring in place of the thiophene ring.
Uniqueness
Diethyl 5-(thiophen-3-yl)isophthalate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it particularly valuable in the design of novel materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C16H16O4S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
diethyl 5-thiophen-3-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13-7-12(11-5-6-21-10-11)8-14(9-13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
SOAGNIGNRJGXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


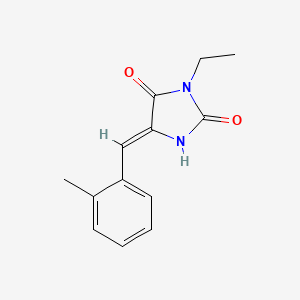
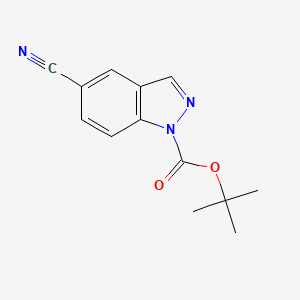
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
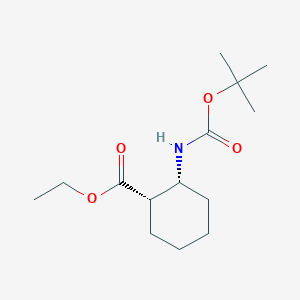
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)


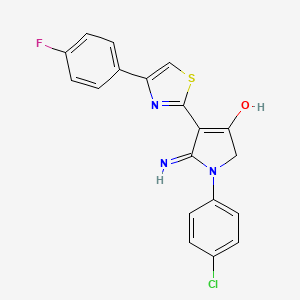
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
